

Chemical Composition and Formulation

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Compound of Interest

Compound Name: Ester C

Cat. No.: B1168882

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Ester-C is primarily composed of calcium ascorbate. During its manufacturing process, ascorbic acid is buffered with calcium carbonate. This process also leads to the formation of other compounds, including minor amounts of calcium threonate, xylionate, and lyxionate. The presence of threonate is central to the manufacturer's claims regarding its unique mechanism of action.

Pharmacokinetics and Bioavailability: A Comparative Overview

Several studies have investigated the comparative pharmacokinetics of Ester-C and ascorbic acid, yielding mixed results. The primary metrics for bioavailability include the maximum plasma concentration (C_{max}), the time to reach maximum concentration (T_{max}), and the area under the curve (AUC), which represents total drug exposure over time.

A study by Fay and Verlangieri (1991) suggested that Ester-C could increase ascorbate levels in tissues more effectively than ascorbic acid in rats. However, a human clinical trial conducted by Johnston and Luo (1994) found no significant differences in plasma, leukocyte, and urinary ascorbate levels between subjects consuming Ester-C and those taking ascorbic acid.

A more recent study by Moyad et al. (2008) reported that Ester-C led to higher plasma vitamin C levels and lower urinary excretion compared to ascorbic acid. Another study by van der Pijl et al. (2019) investigated the kinetics of vitamin C in healthy subjects and found that while a single high dose of Ester-C resulted in a slightly higher plasma concentration, the overall bioavailability was not significantly different from ascorbic acid.

Table 1: Comparative Pharmacokinetic Parameters of Ester-C vs. Ascorbic Acid (Data compiled from multiple sources)

Parameter	Ester-C	Ascorbic Acid	Study Population	Key Findings
Plasma Cmax	Higher or similar	Lower or similar	Healthy adults	Results vary across studies. Some show a modest increase with Ester-C, while others find no significant difference.
Leukocyte Ascorbate	Higher retention claimed	Standard uptake	Healthy adults	One study reported higher retention at 24 hours for Ester-C.
Urinary Excretion	Lower	Higher	Healthy adults	Some studies indicate less ascorbate is excreted in the urine after Ester-C consumption, suggesting better retention.

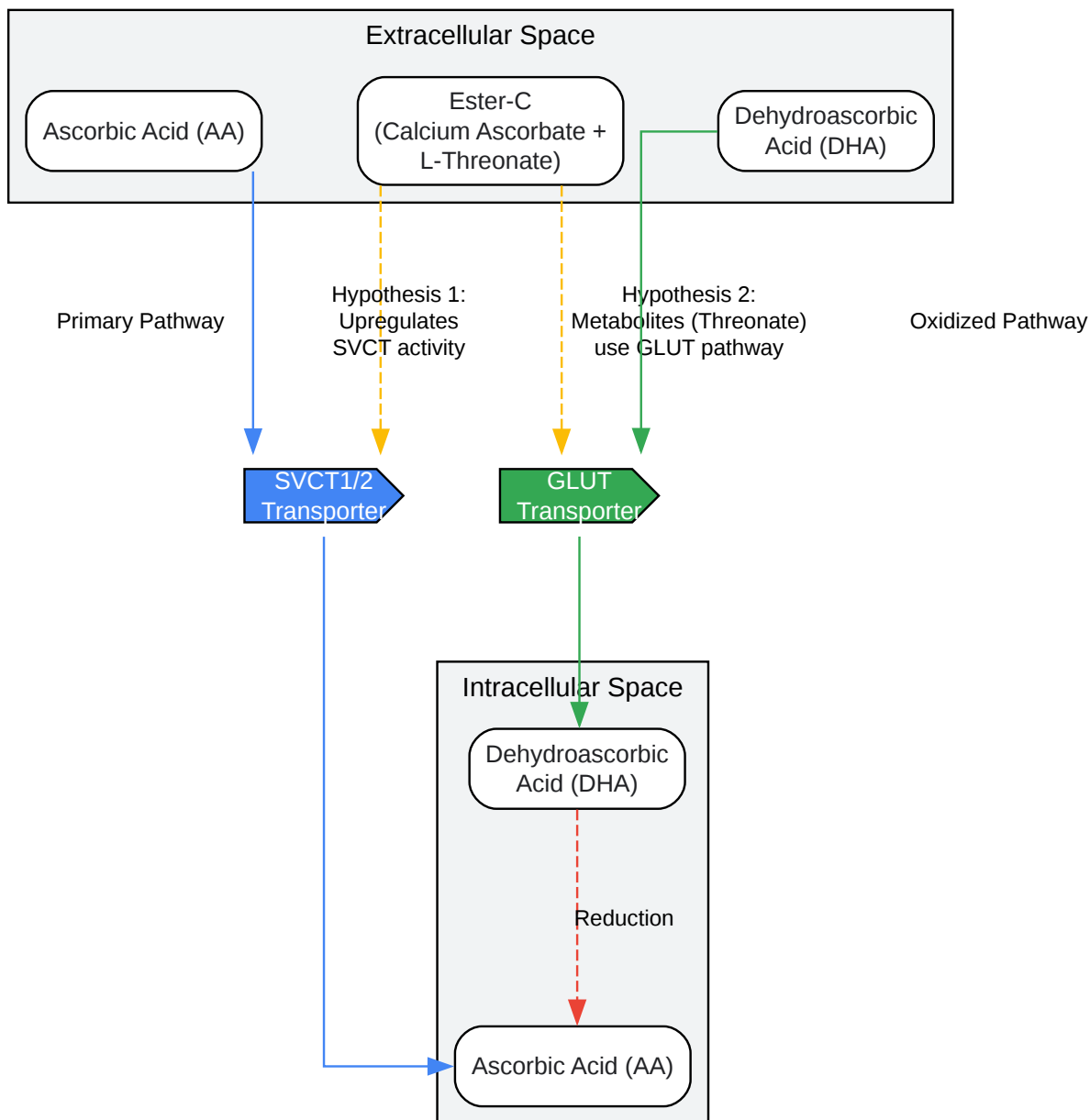
Proposed Molecular Mechanism of Action

The central hypothesis for Ester-C's enhanced bioavailability revolves around the action of L-threonate. It is proposed that L-threonate may influence the transport of ascorbate into cells.

- Upregulation of Ascorbate Transporters: One theory suggests that L-threonate may increase the number or activity of specific vitamin C transporters, such as Sodium-Dependent Vitamin C Transporters (SVCTs), which are responsible for actively transporting ascorbate into cells.

- **Alternative Transport Pathway:** Another proposed mechanism is that L-threonic acid may utilize different transport pathways than ascorbic acid. It has been suggested that threonate could mimic the action of dehydroascorbic acid (DHA), the oxidized form of vitamin C, which is transported into cells via glucose transporters (GLUTs). Once inside the cell, DHA is rapidly reduced back to ascorbic acid, effectively trapping it intracellularly.

Below is a diagram illustrating the proposed transport mechanisms for ascorbic acid and the hypothesized influence of L-threonate from Ester-C.



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Caption: Proposed mechanisms of Vitamin C uptake and the hypothesized role of Ester-C metabolites.

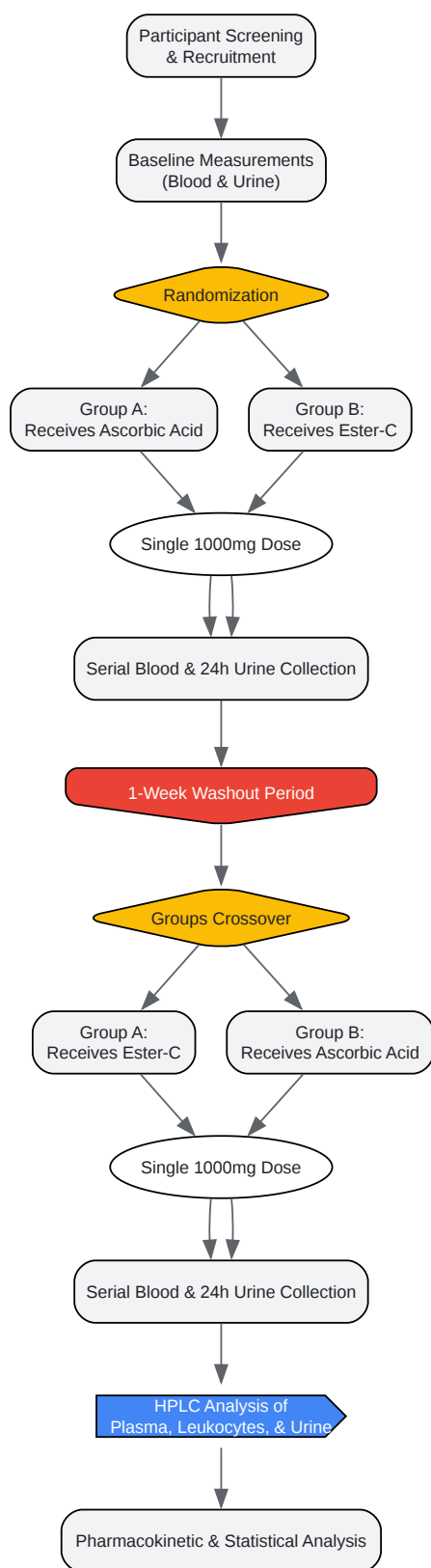
Experimental Protocols

To ensure reproducibility and critical evaluation of the findings, the methodologies employed in key studies are outlined below.

Protocol 1: Human Pharmacokinetic Study (Adapted from Moyad et al., 2008)

- Study Design: A randomized, double-blind, crossover study.
- Participants: A cohort of healthy, non-smoking adults with low baseline vitamin C levels.
- Intervention: Participants received a single 1,000 mg dose of vitamin C in the form of either ascorbic acid or Ester-C. A washout period of at least one week separated the two interventions.
- Blood Sampling: Venous blood samples were collected at baseline (0 hours) and at 1, 2, 4, 6, 8, and 24 hours post-ingestion.
- Leukocyte Isolation: Leukocytes were isolated from whole blood using a dextran sedimentation and hypotonic lysis procedure.
- Ascorbate Analysis: Plasma and leukocyte ascorbate concentrations were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Urine Collection: 24-hour urine samples were collected to measure total ascorbate excretion.
- Statistical Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , AUC) were calculated and compared between the two groups using appropriate statistical tests (e.g., paired t-test or ANOVA).

The workflow for this type of clinical study is visualized below.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com